molecular formula C17H20O2 B2486769 [2-(4-Tert-butylphenoxy)phenyl]methanol CAS No. 478032-35-8

[2-(4-Tert-butylphenoxy)phenyl]methanol

Cat. No.: B2486769
CAS No.: 478032-35-8
M. Wt: 256.345
InChI Key: OEFFIDGSEYSFRB-UHFFFAOYSA-N
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Description

[2-(4-Tert-butylphenoxy)phenyl]methanol: is an organic compound with the molecular formula C17H20O2 It is characterized by a phenylmethanol group substituted with a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Tert-butylphenoxy)phenyl]methanol typically involves the reaction of 4-tert-butylphenol with 2-bromobenzyl alcohol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion generated from 4-tert-butylphenol attacks the benzyl bromide, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(4-Tert-butylphenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Bases like or are often employed to generate the phenoxide ion.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenylmethanol compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [2-(4-Tert-butylphenoxy)phenyl]methanol serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which [2-(4-Tert-butylphenoxy)phenyl]methanol exerts its effects involves interactions with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its activity in biochemical and catalytic processes.

Comparison with Similar Compounds

  • [2-(4-Methylphenoxy)phenyl]methanol
  • [2-(4-Ethylphenoxy)phenyl]methanol
  • [2-(4-Isopropylphenoxy)phenyl]methanol

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenoxy group (tert-butyl, methyl, ethyl, isopropyl).
  • Reactivity: The size and electronic properties of the substituent affect the compound’s reactivity and interaction with other molecules.
  • Applications: While similar in structure, each compound may have unique applications based on its specific properties.

Properties

IUPAC Name

[2-(4-tert-butylphenoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-17(2,3)14-8-10-15(11-9-14)19-16-7-5-4-6-13(16)12-18/h4-11,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFFIDGSEYSFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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